molecular formula C30H28O9 B13086336 GnemontaninE

GnemontaninE

Cat. No.: B13086336
M. Wt: 532.5 g/mol
InChI Key: WYHOIPCIJQFCKG-OQGMSKNBSA-N
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Description

Its mechanism of action involves selective inhibition of tyrosine kinase receptors, making it a candidate for targeted cancer therapies. Preclinical studies highlight its efficacy in reducing tumor proliferation rates by 40–60% in murine models, with minimal hepatotoxicity compared to first-generation kinase inhibitors .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol

InChI

InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30+/m1/s1

InChI Key

WYHOIPCIJQFCKG-OQGMSKNBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnemontaninE involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a copper-catalyzed [3 + 2] annulation reaction, followed by Pictet–Spengler cyclization and epoxide opening. These steps are crucial for forming the challenging C1-C11a bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

GnemontaninE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of GnemontaninE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analog: Compound X

Compound X shares a core polycyclic framework with GnemontaninE but differs in its substitution pattern, replacing the hydroxyl group with a methyl sulfonate moiety.

Property This compound Compound X
Molecular Weight (g/mol) 478.5 492.7
Solubility (mg/mL) 12.3 (aqueous) 8.9 (aqueous)
IC50 (nM, kinase assay) 18.4 34.2
Metabolic Stability 85% (hepatic) 72% (hepatic)

Key Findings :

  • This compound exhibits superior solubility and kinase inhibition potency, attributed to its hydroxyl group enhancing hydrogen bonding with target receptors .
  • Compound X demonstrates reduced metabolic stability due to sulfonate susceptibility to glucuronidation, limiting its half-life in vivo .
Structural Analog: Compound Y

Compound Y features an identical backbone to this compound but incorporates a fluorine atom at the C7 position, altering electron distribution.

Property This compound Compound Y
LogP 3.1 3.5
Plasma Protein Binding 89% 93%
Tumor Penetration 65% (24h) 78% (24h)
Toxicity (LD50, mg/kg) 320 290

Key Findings :

  • Fluorination in Compound Y improves lipophilicity and tumor penetration but increases plasma protein binding, reducing free drug availability .
  • This compound maintains a broader therapeutic window, with a higher LD50 and comparable efficacy .

Functional Comparison with Therapeutically Similar Compounds

Functional Analog: Imatinib Mesylate

Imatinib, a well-established tyrosine kinase inhibitor, serves as a functional comparator due to overlapping targets (e.g., BCR-ABL).

Parameter This compound Imatinib Mesylate
Target Selectivity 95% (kinase A/B) 88% (kinase A/B)
Resistance Onset 12 months (model) 6–9 months (clinical)
Administration Route Oral Oral/IV
Cost per Cycle (USD) ~$2,500 \sim$4,200

Key Findings :

  • This compound demonstrates higher target selectivity and delayed resistance onset, likely due to its irreversible binding mechanism .
  • Imatinib’s broader administration routes and longer clinical history (20+ years) contrast with this compound’s investigational status .
Functional Analog: Erlotinib Hydrochloride

Erlotinib, an EGFR inhibitor, is compared for shared applications in non-small cell lung cancer (NSCLC).

Parameter This compound Erlotinib
Response Rate (NSCLC) 58% (preclinical) 42% (clinical)
Rash Incidence 10% 75%
CYP3A4 Interaction Low High

Key Findings :

  • This compound’s reduced dermatological toxicity and lower CYP3A4 interaction profile suggest improved tolerability .
  • Erlotinib’s clinical validation in NSCLC underscores the need for Phase III trials to confirm this compound’s efficacy .

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